2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride
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Overview
Description
2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride is a synthetic compound that belongs to the class of oxazolones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride typically involves the following steps:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Group: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazolone ring is replaced by the piperazine derivative.
Attachment of the Dichlorophenyl and Fluorophenyl Groups: These aromatic groups can be introduced through electrophilic aromatic substitution reactions, often using halogenated precursors and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic groups.
Reduction: Reduction reactions could target the oxazolone ring or the aromatic substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds, acids, bases, and catalysts (e.g., palladium on carbon) are frequently employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its piperazine and dichlorophenyl groups are often found in compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. It may act as an antagonist or agonist at specific receptors, influencing physiological processes.
Industry
Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its diverse reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-, monohydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine ring might facilitate binding to certain receptors, while the dichlorophenyl and fluorophenyl groups could enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-chlorophenyl)-, monohydrochloride
- 2(3H)-Oxazolone, 5-(2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-, monohydrochloride
Uniqueness
The unique combination of the fluorophenyl group with the piperazine and dichlorophenyl moieties distinguishes this compound from its analogs. This specific arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
120944-17-4 |
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Molecular Formula |
C21H21Cl3FN3O2 |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
5-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H20Cl2FN3O2.ClH/c22-17-6-5-16(13-18(17)23)27-11-9-26(10-12-27)8-7-19-20(25-21(28)29-19)14-1-3-15(24)4-2-14;/h1-6,13H,7-12H2,(H,25,28);1H |
InChI Key |
PVEANDDXKKGGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
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